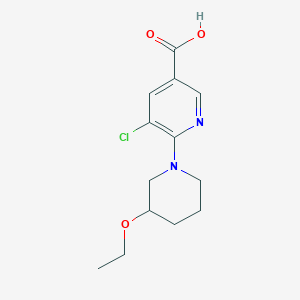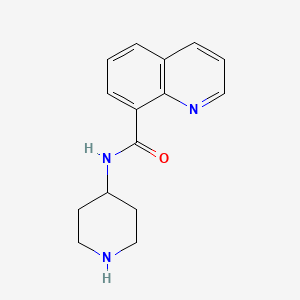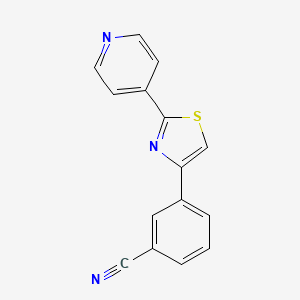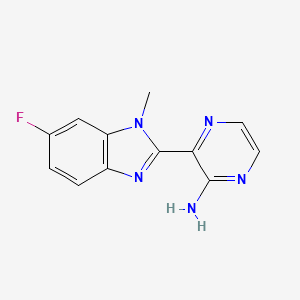![molecular formula C14H26N2O2 B7560351 N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide, also known as CPP-115, is a compound that has been studied for its potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. However, CPP-115 has been found to have a different mechanism of action and may have broader therapeutic applications.
作用機序
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA in the brain, N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide can reduce the risk of seizures and have a calming effect.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has been found to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has also been found to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
実験室実験の利点と制限
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has a number of advantages for lab experiments. The compound is relatively easy to synthesize and can be produced in high yields with high purity. N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has also been found to be stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide in lab experiments. The compound has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has been found to have some toxicity in animal studies, which may limit its use in some experiments.
将来の方向性
There are a number of future directions for research on N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide. One area of research is the potential therapeutic applications of the compound in the treatment of addiction, depression, and anxiety. N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has been found to increase the levels of dopamine in the brain, which may have a positive effect on these conditions. Another area of research is the development of new and more effective inhibitors of GABA aminotransferase. N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide is a potent inhibitor of this enzyme, but there may be other compounds that are even more effective. Finally, there is a need for further research on the toxicity of N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide and its potential side effects. While the compound has shown promise in animal studies, more research is needed to determine its safety and efficacy in humans.
合成法
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide can be synthesized using a modified version of the vigabatrin synthesis method. The synthesis involves the reaction of cyclohexanone with 3-aminomethylpyrrolidine, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields of N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide with high purity.
科学的研究の応用
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, depression, anxiety, and epilepsy. The compound has been found to be a potent inhibitor of the enzyme GABA aminotransferase, which plays a key role in the metabolism of the neurotransmitter GABA. By inhibiting this enzyme, N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
特性
IUPAC Name |
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(16-8-7-12(9-16)10-17)14(18)15-13-5-3-2-4-6-13/h11-13,17H,2-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMWXDXEWUJNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2CCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)


![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)

![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)


